1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a complex organic compound characterized by its unique bicyclic and piperazine structures
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine involves multiple steps, typically starting with the preparation of the bicyclic and piperazine precursors. Common synthetic routes include:
Cycloaddition Reactions: Utilizing photochemistry to achieve [2 + 2] cycloaddition, which is a key step in forming the bicyclic structure.
Annulation Reactions: Employing (3 + 2) annulation of cyclopropenes and cyclopropylaniline derivatives under photoredox catalysis.
Chemoenzymatic Methods: Large-scale preparation using enzymatic resolution to obtain high enantiomeric excess.
Industrial production methods often involve optimizing these synthetic routes for scalability and cost-effectiveness, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions using halogenated derivatives and strong nucleophiles.
These reactions often result in the formation of derivatives with modified functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine exerts its effects involves interaction with specific molecular targets. These interactions often modulate biological pathways, leading to various physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine can be compared with similar compounds such as:
- 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)cyclohex-3-enecarbaldehyde
- (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane
- (1-{bicyclo[2.2.1]heptan-2-yl}ethyl)(cyclohex-3-en-1-ylmethyl)amine
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 1-(Bicyclo[22
Properties
Molecular Formula |
C18H30N2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine |
InChI |
InChI=1S/C18H30N2/c1-2-4-15(5-3-1)14-19-8-10-20(11-9-19)18-13-16-6-7-17(18)12-16/h1-2,15-18H,3-14H2 |
InChI Key |
MRBQLCOLPYREOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
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